![molecular formula C16H18N4O B2532395 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile CAS No. 1326860-41-6](/img/structure/B2532395.png)
3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile
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Overview
Description
“3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . The 1,2,4-oxadiazole moiety is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This moiety is often found in various pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) and aryl iodides . This reaction sequence features a second stage copper-catalyzed 1,3,4-oxadiazole arylation . The effectiveness of this two-stage strategy has been demonstrated by the late-stage functionalization of five carboxylic acid-containing APIs .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecular structure, including the number and type of atoms, their spatial arrangement, and their connectivity .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be analyzed based on its reactivity. As a 1,2,4-oxadiazole derivative, this compound can undergo various chemical reactions, including C-H functionalization . The reactivity of this compound can also be influenced by the presence of the piperidine and benzonitrile moieties.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of the 1,2,4-oxadiazole, piperidine, and benzonitrile moieties can influence its polarity, solubility, and stability .
Scientific Research Applications
Synthesis and Biological Activities
Compounds containing the 1,3,4-oxadiazole moiety, such as those related to 3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile, have been extensively studied for their biological activities. These studies highlight the synthesis of N-substituted derivatives of related structures, showing moderate to potent antibacterial activities against various Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study focused on the synthesis of similar compounds, providing insights into their potential as inhibitors against specific enzymes, with their structures confirmed through advanced spectroscopic techniques (Khalid et al., 2016).
Chemical Synthesis Applications
The chemical synthesis of related compounds involves complex reactions, such as regioselective epoxide ring-opening, to create potent and selective receptor agonists like BMS-960. This process includes steps like enzymatic reduction and stereospecific epoxide ring-opening reactions, demonstrating the compound's utility in developing pharmacologically relevant molecules (Hou et al., 2017). Additionally, the cycloaddition reactions of nitrilium betaines with aryl thiocyanates and selenocyanates form related structures, showcasing diverse chemical pathways and potential applications in synthetic chemistry (Greig et al., 1987).
Antimicrobial and Anticancer Potential
The synthesis and evaluation of similar compounds have demonstrated their potential in antimicrobial and anticancer applications. For instance, some derivatives have shown valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017), while others have been evaluated for their anticancer activity, particularly against specific cancer cell lines, indicating their potential utility in cancer treatment (Caneschi et al., 2019).
Future Directions
The future directions for the study of “3-{[2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl}benzonitrile” and related compounds could involve further exploration of their synthesis, characterization, and biological activities . There is also potential for the development of new chemical entities based on the 1,2,4-oxadiazole scaffold for various therapeutic applications .
Mechanism of Action
Target of Action
activities . Therefore, it’s plausible that this compound may also target similar biological entities.
Mode of Action
Compounds with a 1,2,4-oxadiazole scaffold are known to interact with their targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a strong hydrogen bond acceptor .
Biochemical Pathways
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents , suggesting that they may affect pathways related to microbial growth and proliferation.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole scaffold in the compound suggests potential for good bioavailability, as oxadiazoles are known to possess favorable pharmacokinetic properties .
Result of Action
Given the anti-infective activity of compounds with a 1,2,4-oxadiazole scaffold , it’s plausible that this compound may also exhibit similar effects, such as inhibition of microbial growth and proliferation.
Action Environment
It’s worth noting that the stability of compounds with a 1,2,4-oxadiazole scaffold can be influenced by factors such as temperature .
properties
IUPAC Name |
3-[[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-18-16(19-21-12)15-7-2-3-8-20(15)11-14-6-4-5-13(9-14)10-17/h4-6,9,15H,2-3,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLPAAIDRMLAHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCCN2CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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